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Cat. No.: B1353488 Get Quote

In the field of medicinal chemistry and materials science, the precise characterization of

molecular isomers is crucial, as subtle changes in substituent positions can significantly impact

a compound's biological activity and physical properties. This guide presents a detailed

spectroscopic comparison of 6-chloro-2-methoxynicotinaldehyde and its key positional

isomers. By leveraging experimental data for the parent compound and established

spectroscopic principles for its isomers, this document serves as a valuable resource for

researchers in compound identification and characterization.

The analysis encompasses a multi-technique approach, including Nuclear Magnetic

Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). This comparative guide is designed to aid researchers, scientists, and drug

development professionals in distinguishing between these closely related molecular

structures.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-chloro-2-
methoxynicotinaldehyde and its isomers. While experimental data is available for the primary

compound, the spectral data for its isomers are largely predicted based on the analysis of

substituent effects on the pyridine ring.
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Table 1: ¹H NMR Spectral Data

Compound
Aldehyde H (δ,
ppm)

Aromatic H (δ,
ppm)

Methoxy H (δ,
ppm)

Solvent/Frequ
ency

6-Chloro-2-

methoxynicotinal

dehyde

10.17 (s)

8.07 (d,

J=8.04Hz), 7.03

(d, J=8.04Hz)

3.79 (s)
CDCl₃ / 300

MHz[1]

2-Chloro-6-

methoxynicotinal

dehyde

(Predicted)

~10.2 ~8.1 (d), ~7.1 (d) ~3.8 -

4-Chloro-2-

methoxynicotinal

dehyde

(Predicted)

~10.3 ~8.2 (d), ~7.2 (d) ~3.9 -

5-Chloro-2-

methoxynicotinal

dehyde

(Predicted)

~10.1 ~8.1 (s), ~8.0 (s) ~3.8 -

Table 2: ¹³C NMR Spectral Data
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Compound
Aldehyde C (δ,
ppm)

Aromatic C (δ,
ppm)

Methoxy C (δ,
ppm)

Solvent

6-Chloro-2-

methoxynicotinal

dehyde

(Predicted)

~191

~164, ~152,

~140, ~125,

~115

~55 -

2-Chloro-6-

methoxynicotinal

dehyde

(Predicted)

~190

~163, ~154,

~142, ~123,

~112

~56 -

4-Chloro-2-

methoxynicotinal

dehyde

(Predicted)

~192

~165, ~150,

~145, ~128,

~118

~55 -

5-Chloro-2-

methoxynicotinal

dehyde

(Predicted)

~191

~162, ~151,

~141, ~126,

~120

~56 -

Table 3: IR Spectral Data

Compound
C=O Stretch (ν,
cm⁻¹)

C-O-C Stretch (ν,
cm⁻¹)

C-Cl Stretch (ν,
cm⁻¹)

6-Chloro-2-

methoxynicotinaldehy

de (Predicted)

~1700 ~1250 ~750

Isomers (Predicted

Range)
1690-1710 1240-1260 740-760

Table 4: Mass Spectrometry Data
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Compound Molecular Formula Exact Mass [M]⁺
Key Diagnostic
Feature

6-Chloro-2-

methoxynicotinaldehy

de

C₇H₆ClNO₂ 171.0087 Da[2]

[M+H]⁺ at m/z 172[1],

prominent [M+2]⁺

peak (~33% of [M]⁺)

due to ³⁷Cl isotope.[3]

[4]

Isomers C₇H₆ClNO₂ 171.0087 Da

Similar fragmentation

pattern with a

molecular ion peak

and a characteristic

isotopic pattern for

chlorine.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 6-
chloro-2-methoxynicotinaldehyde and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms within the

molecule.

Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.

Sample Preparation: Samples are dissolved in a deuterated solvent, such as Chloroform-d

(CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an

internal standard (0.00 ppm).[3]

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on the sample concentration.
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Relaxation Delay: 1-2 seconds.

Spectral Width: 0-16 ppm.[5]

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.[5]

Data Analysis: The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

The resulting spectrum is phase-corrected and calibrated against the TMS signal. For ¹H

NMR, key parameters include chemical shift (δ), multiplicity, and coupling constants (J). For

¹³C NMR, the primary data points are the chemical shifts of the carbon atoms.[5]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an Attenuated

Total Reflectance (ATR) accessory.[3][5]

Sample Preparation: For solid samples, a small amount is placed directly onto the ATR

crystal, and pressure is applied to ensure good contact.[5] Alternatively, solid samples can be

analyzed as KBr pellets.[3]

IR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.[5]
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Data Analysis: The major absorption bands in the spectrum are identified and correlated with

known vibrational frequencies of functional groups to confirm the molecular structure.[5]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron

Impact (EI) source.[3]

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and infused into the ion source. For ESI, the solvent often contains a small

amount of acid (e.g., 0.1% formic acid) to promote protonation.[5]

ESI-MS Acquisition Parameters:

Ionization Mode: Positive ion mode to detect [M+H]⁺.

Mass Range: m/z 50-500.[5]

Data Analysis: The molecular ion peak is identified. The isotopic pattern is analyzed to

confirm the presence of chlorine (a characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks).

[3][4] High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental

composition.[3]

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic comparison of the

isomers.
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Caption: Experimental workflow for isomer comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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